Cas no 120583-09-7 (4-2-methyl-2-(methylamino)propylphenol)

4-2-methyl-2-(methylamino)propylphenol structure
120583-09-7 structure
商品名:4-2-methyl-2-(methylamino)propylphenol
CAS番号:120583-09-7
MF:C11H17NO
メガワット:179.25900
CID:181050
PubChem ID:129225

4-2-methyl-2-(methylamino)propylphenol 化学的及び物理的性質

名前と識別子

    • Phenol,4-[2-methyl-2-(methylamino)propyl]-
    • 4-[2-methyl-2-(methylamino)propyl]phenol
    • 4-hydroxymephentermine
    • p-Hydroxy-MP
    • 4-2-methyl-2-(methylamino)propylphenol
    • 120583-09-7
    • EN300-1841858
    • DTXSID60152918
    • AKOS006273149
    • Phenol, 4-(2-methyl-2-(methylamino)propyl)-
    • インチ: InChI=1S/C11H17NO/c1-11(2,12-3)8-9-4-6-10(13)7-5-9/h4-7,12-13H,8H2,1-3H3
    • InChIKey: PENYUAKVZOYAEH-UHFFFAOYSA-N
    • ほほえんだ: CNC(CC1=CC=C(O)C=C1)(C)C

計算された属性

  • せいみつぶんしりょう: 179.13100
  • どういたいしつりょう: 179.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 148
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

  • PSA: 32.26000
  • LogP: 2.32360

4-2-methyl-2-(methylamino)propylphenol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1841858-10.0g
4-[2-methyl-2-(methylamino)propyl]phenol
120583-09-7
10g
$4852.0 2023-06-01
Enamine
EN300-1841858-2.5g
4-[2-methyl-2-(methylamino)propyl]phenol
120583-09-7
2.5g
$2211.0 2023-09-19
Enamine
EN300-1841858-10g
4-[2-methyl-2-(methylamino)propyl]phenol
120583-09-7
10g
$4852.0 2023-09-19
Enamine
EN300-1841858-0.1g
4-[2-methyl-2-(methylamino)propyl]phenol
120583-09-7
0.1g
$993.0 2023-09-19
Enamine
EN300-1841858-0.05g
4-[2-methyl-2-(methylamino)propyl]phenol
120583-09-7
0.05g
$948.0 2023-09-19
Enamine
EN300-1841858-1.0g
4-[2-methyl-2-(methylamino)propyl]phenol
120583-09-7
1g
$1129.0 2023-06-01
Enamine
EN300-1841858-5.0g
4-[2-methyl-2-(methylamino)propyl]phenol
120583-09-7
5g
$3273.0 2023-06-01
Enamine
EN300-1841858-0.25g
4-[2-methyl-2-(methylamino)propyl]phenol
120583-09-7
0.25g
$1038.0 2023-09-19
Enamine
EN300-1841858-0.5g
4-[2-methyl-2-(methylamino)propyl]phenol
120583-09-7
0.5g
$1084.0 2023-09-19
Enamine
EN300-1841858-5g
4-[2-methyl-2-(methylamino)propyl]phenol
120583-09-7
5g
$3273.0 2023-09-19

4-2-methyl-2-(methylamino)propylphenol 関連文献

Related Articles

4-2-methyl-2-(methylamino)propylphenolに関する追加情報

Chemical Profile of 4-2-methyl-2-(methylamino)propylphenol (CAS No: 120583-09-7)

4-2-methyl-2-(methylamino)propylphenol, identified by its Chemical Abstracts Service (CAS) number 120583-09-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a phenolic hydroxyl group attached to a substituted aromatic ring, exhibits structural features that make it a versatile intermediate in the development of novel therapeutic agents. The presence of a secondary amine functionality and an isobutyl side chain contributes to its unique chemical reactivity, enabling diverse synthetic pathways and potential applications in medicinal chemistry.

The compound's structural motif—a phenol derivative with an N-substituted propyl chain—has garnered attention due to its potential role in modulating biological pathways. Phenolic compounds are well-documented for their antioxidant and anti-inflammatory properties, while the secondary amine can serve as a pharmacophore in drug design, particularly in the development of kinase inhibitors or other enzyme-targeting molecules. The isobutyl group, while seemingly modest in size, introduces steric bulk that can influence binding affinity and metabolic stability, making it a critical factor in drug optimization.

Recent advancements in computational chemistry have enabled the systematic investigation of 4-2-methyl-2-(methylamino)propylphenol's interactions with biological targets. Molecular docking studies suggest that this compound may exhibit inhibitory activity against certain proteases and kinases, which are implicated in diseases such as cancer and neurodegeneration. The phenolic hydroxyl group can engage in hydrogen bonding with polar residues in protein active sites, while the secondary amine can form salt bridges or coordinate with metal ions, enhancing binding specificity. These interactions have been further validated through experimental assays, demonstrating the compound's potential as a lead structure for drug discovery.

In parallel, synthetic methodologies have been refined to improve the accessibility of 4-2-methyl-2-(methylamino)propylphenol. Modern catalytic approaches, including transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have streamlined its preparation from readily available precursors. These methods not only enhance yield but also minimize byproduct formation, aligning with green chemistry principles. Additionally, biocatalytic strategies employing engineered enzymes have been explored to achieve regioselective modifications of the aromatic ring, expanding the compound's synthetic utility.

The pharmacological profile of 4-2-methyl-2-(methylamino)propylphenol has been further elucidated through preclinical studies. In vitro assays indicate that the compound exhibits dose-dependent inhibition of selected enzyme targets with submicromolar potency. Notably, its interaction with certain serine proteases has been linked to modulation of inflammatory signaling pathways, suggesting therapeutic relevance in conditions involving excessive cytokine production. Animal models have corroborated these findings, demonstrating reduced inflammatory markers and improved functional outcomes following treatment with analogs derived from this scaffold.

The development of novel delivery systems has also been explored to enhance the bioavailability and targeted action of 4-2-methyl-2-(methylamino)propylphenol. Lipid-based nanoparticles and polymeric micelles have been investigated as carriers for this compound, leveraging their ability to protect labile functionalities during transit through biological barriers. Such formulations not only improve solubility but also allow for controlled release profiles, potentially reducing side effects associated with high systemic exposure.

Future directions in the study of 4-2-methyl-2-(methylamino)propylphenol may include structural optimization to enhance pharmacokinetic properties such as oral bioavailability and metabolic stability. Advances in machine learning-assisted drug design could accelerate the identification of analogs with improved binding affinity and selectivity. Furthermore, exploration of its role in disease models at the molecular level may uncover novel mechanisms by which phenolic derivatives exert therapeutic effects.

In conclusion,4-2-methyl-2-(methylamino)propylphenol (CAS No: 120583-09-7) represents a promising scaffold for pharmaceutical innovation. Its unique structural features—combining a phenolic moiety with an N-substituted propyl chain—offer opportunities for designing molecules with tailored biological activities. With ongoing research focusing on synthetic accessibility, pharmacological evaluation, and delivery systems, this compound holds significant potential for addressing unmet medical needs across multiple therapeutic areas.

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